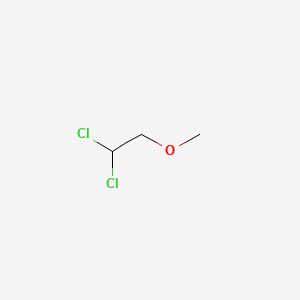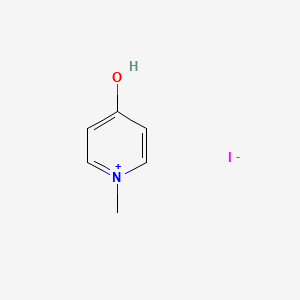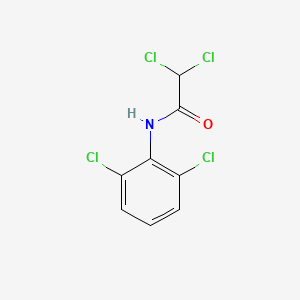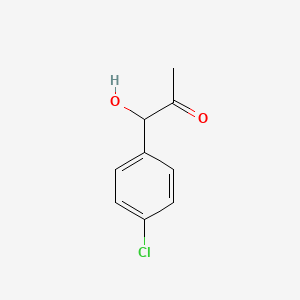
1-(4-Chlorophenyl)-1-hydroxypropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via an aldol condensation followed by dehydration and reduction steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4-Chlorophenyl)-1-hydroxypropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-(4-Chlorophenyl)-2-hydroxypropan-1-one
- 1-(4-Chlorophenyl)-1-hydroxybutan-2-one
- 1-(4-Chlorophenyl)-1-hydroxyethan-2-one
Uniqueness: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various applications.
特性
CAS番号 |
33266-96-5 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |
InChIキー |
FGDWKJQEZLTPQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


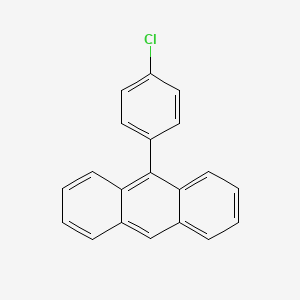
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
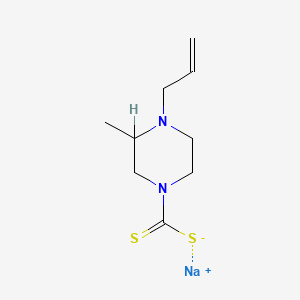
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
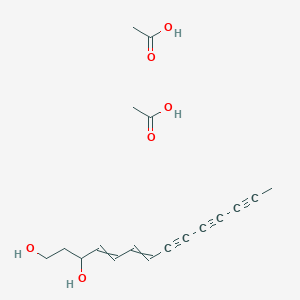
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

